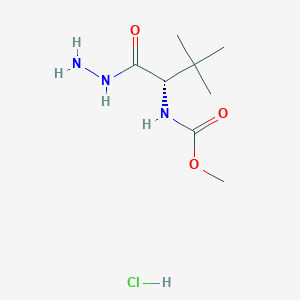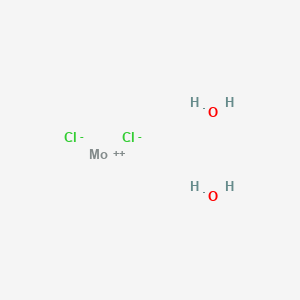
Dichlorodioxomolybdenum(VI)
Übersicht
Beschreibung
Dichlorodioxomolybdenum(VI) is a useful research compound. Its molecular formula is Cl2H4MoO2 and its molecular weight is 202.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichlorodioxomolybdenum(VI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorodioxomolybdenum(VI) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Reactions : MoO2Cl2 is an efficient and cost-effective catalyst for various organic reactions. It demonstrates enhanced activity when immobilized on solid supports like bipyridine-periodic mesoporous organosilica (BPy-PMO) (Ishikawa et al., 2018).
Versatility in Organic Synthesis : This compound is useful for numerous organic transformations. Its addition complexes, [MoO2Cl2(L)n; L = neutral ligand], are inexpensive and based on a non-noble metal, broadening their applicability in synthetic chemistry (Sanz & Hernández-Ruiz, 2018).
Active Catalyst in Olefin Epoxidation : Lewis-base adducts of dichlorodioxomolybdenum(VI) react with tert-butylhydroperoxide (TBHP), forming seven-coordinated molybdenum(VI) complexes that are presumed to be the active catalyst in olefin epoxidation (Groarke et al., 2002).
Binding with Aminoalcohol–Bisphenol Ligands : Interaction with tetradentate O3N-type aminoalcohol–bisphenol ligands forms oxomolybdenum(VI) complexes, showcasing its ability to form complexes with various ligands (Lauren et al., 2009).
Formation of Dioxomolybdenum(VI) Complexes : The synthesis of dioxomolybdenum(VI) complexes stabilized by polydentate ligands illustrates its capacity to form stable structures with different ligands (Barbaro et al., 1994).
Synthesis with Semicarbazones : Dioxomolybdenum(VI) complexes with semicarbazones have been synthesized and proposed to have an octahedral geometry, indicating its structural versatility (Kanoongo et al., 1988).
Eigenschaften
IUPAC Name |
molybdenum(2+);dichloride;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mo.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCGLKODPLDFSI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Mo+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




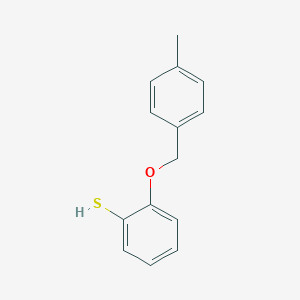







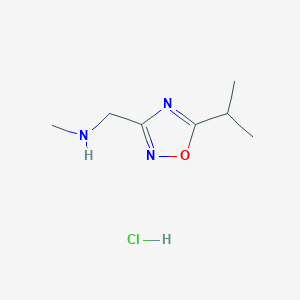
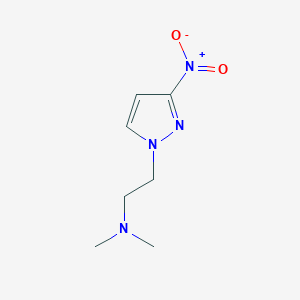
![(1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol acid](/img/structure/B8076184.png)
![(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B8076188.png)
